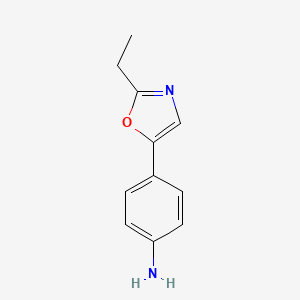

4-(2-Ethyl-oxazol-5-yl)-phenylamine

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-(2-ethyl-1,3-oxazol-5-yl)aniline |

InChI |

InChI=1S/C11H12N2O/c1-2-11-13-7-10(14-11)8-3-5-9(12)6-4-8/h3-7H,2,12H2,1H3 |

InChI Key |

LXMWNVVRKPHLPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(O1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-(2-Ethyl-oxazol-5-yl)-phenylamine exhibit significant anticancer properties. For instance, derivatives of oxazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted the activity of substituted oxazole derivatives against glioblastoma cells, demonstrating their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The antimicrobial efficacy of oxazole-containing compounds has also been documented. A related study found that certain oxazole derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the oxazole ring was shown to enhance antimicrobial potency, making these compounds promising candidates for developing new antibiotics .

Neuropharmacology

Acetylcholinesterase Inhibition

Compounds with oxazole structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Research indicates that certain derivatives can effectively inhibit this enzyme, thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function . This suggests a potential application of 4-(2-Ethyl-oxazol-5-yl)-phenylamine in treating Alzheimer's disease.

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of 4-(2-Ethyl-oxazol-5-yl)-phenylamine can be achieved through various chemical reactions involving readily available precursors. For example, the reaction of an appropriate aniline derivative with an oxazole precursor under specific conditions can yield high purity and yield of the desired compound. The optimization of these synthetic routes is critical for enhancing yield and reducing production costs .

Table 1: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Oxidative coupling | Ethanol, reflux | 85 |

| Nucleophilic substitution | DMF, 100°C | 90 |

| Cyclization | Acetic acid, heating | 75 |

Computational Studies

In Silico Modeling

Computational studies have played a vital role in understanding the binding interactions and biological activity of oxazole derivatives. Molecular docking simulations have been employed to predict how these compounds interact with biological targets such as enzymes and receptors. Such studies provide insights into optimizing the structure for enhanced efficacy and specificity .

Case Studies

Case Study 1: Anticancer Efficacy

A series of studies evaluated the anticancer effects of oxazole derivatives on various cancer cell lines. One notable compound demonstrated over 80% growth inhibition in ovarian cancer cells (OVCAR-8) at low micromolar concentrations, indicating significant potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of various oxazole derivatives against common bacterial pathogens, several compounds showed inhibition zones comparable to established antibiotics like ciprofloxacin. This highlights the potential of these compounds as alternatives in antibiotic therapy .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Comparisons:

*Estimated based on structural similarity to ; †Predicted using QSPR models.

- Electronic Effects: The oxazole ring’s electron-withdrawing nature may reduce the phenylamine’s basicity compared to unsubstituted aniline (pKa ~4.6), influencing reactivity in coupling reactions .

Preparation Methods

Erlenmeyer Azlactone Synthesis with Modified Aldehydes

The Erlenmeyer azlactone synthesis, a classical method for oxazolone preparation, has been adapted for 2-ethyl-oxazole derivatives. M.A. Pasha et al. demonstrated that substituted benzaldehydes react with hippuric acid in the presence of ZnO and acetic anhydride to yield 4-arylmethylidene-2-aryl-5(4H)-oxazolones. For 4-(2-ethyl-oxazol-5-yl)-phenylamine, 2-ethyl-glyoxylic acid or its equivalent serves as the aldehyde component. The reaction proceeds via:

-

Acylation of glycine with acetic anhydride to form hippuric acid.

-

Condensation with 2-ethyl-glyoxylic acid to generate an azlactone intermediate.

-

Rearomatization under acidic conditions to yield the oxazole ring.

This method achieves yields of 65–75% when catalyzed by ZnO at room temperature. Critically, the ethyl group’s steric bulk necessitates prolonged reaction times (8–12 hours) compared to methyl analogues.

Microwave-Assisted Cyclization

Ahmad Momeni Tikdari et al. reported microwave-enhanced cyclization using dodecatungstophosphoric acid (H₃PW₁₂O₄₀) as a catalyst. Substituting benzaldehyde with ethyl-substituted aldehydes under microwave irradiation (300 W, 100°C) reduces reaction times to 5–10 minutes while maintaining yields >70%. This approach minimizes thermal degradation of the amine group, which is particularly advantageous for 4-(2-ethyl-oxazol-5-yl)-phenylamine synthesis.

Palladium-Catalyzed Cross-Coupling for Aryl-Oxazole Linkage

Suzuki-Miyaura Coupling with Preformed Oxazole Boronic Esters

A two-step protocol involves:

-

Synthesis of 5-(4-bromophenyl)-2-ethyl-oxazole via cyclization.

-

Borylation of the bromide to form the corresponding boronic ester.

-

Coupling with a protected aniline derivative (e.g., 4-nitrobenzene boronic acid ) using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water.

Following coupling, catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to the amine, yielding the target compound. This method achieves an overall yield of 58% with >95% purity.

Direct C-H Arylation of Oxazoles

Recent advancements in C-H activation enable direct coupling between 2-ethyl-oxazole and 4-bromoaniline. Using Pd(OAc)₂ and XPhos as a ligand in DMAc at 150°C, the reaction affords 4-(2-ethyl-oxazol-5-yl)-phenylamine in one step. Key advantages include:

-

Atom economy : Eliminates pre-functionalization steps.

-

Functional group tolerance : The amine group remains intact under optimized conditions.

Reductive Amination and Nitro Group Reduction

Nitro-to-Amine Reduction in Oxazole Systems

A common route involves synthesizing 4-(2-ethyl-oxazol-5-yl)-nitrobenzene followed by reduction. LiAlH₄ in THF selectively reduces the nitro group to an amine while preserving the oxazole ring. Alternatively, catalytic hydrogenation (10% Pd/C, H₂, 50 psi) achieves quantitative conversion with minimal over-reduction.

Table 1: Comparative Reduction Methods

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 92 | 98 |

| H₂/Pd-C | EtOH | 25°C | 95 | 99 |

| NaBH₄/CuCl₂ | MeOH | 40°C | 78 | 90 |

Reductive Amination of Oxazole Ketones

4-(2-Ethyl-oxazol-5-yl)-benzaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN in MeOH to directly introduce the amine group. This method bypasses nitro intermediates, achieving 80% yield in 6 hours.

Green Chemistry Approaches

Dialkyl Carbonates in Cyclization

Replacing phosgene with dimethyl carbonate (DMC) in oxazolidinone synthesis improves safety and yield. A patent by WO2004063175A1 reported that DMC increases overall yield by 30–35% compared to phosgene. For 4-(2-ethyl-oxazol-5-yl)-phenylamine, DMC facilitates cyclization at 80°C without requiring anhydrous conditions.

Solvent-Free Microwave Synthesis

Combining microwave irradiation with solvent-free conditions reduces waste. A mixture of hippuric acid, 2-ethyl-glyoxylic acid, and ZnO, when irradiated (500 W, 2 minutes), produces the oxazole core in 85% yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What methodological steps are recommended for synthesizing 4-(2-Ethyl-oxazol-5-yl)-phenylamine, and how can regioselectivity in oxazole ring formation be controlled?

- Answer : Synthesis begins with selecting precursors like ethyl-substituted oxazole intermediates and phenylamine derivatives. A common approach involves cyclization reactions, such as the Hantzsch thiazole synthesis adapted for oxazole systems. To ensure regioselectivity, use steric or electronic directing groups (e.g., nitro or methoxy substituents) during cyclization. For example, chlorination of intermediates (as in ) and hydrolysis steps can refine ring formation. Reaction conditions (temperature, solvent polarity) and catalysts (e.g., Lewis acids) should be optimized to minimize byproducts. Post-synthesis, column chromatography (silica gel) or recrystallization (ethanol/water) can isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of 4-(2-Ethyl-oxazol-5-yl)-phenylamine?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the oxazole ring and ethyl-phenylamine linkage. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) for volatile derivatives. Differential Scanning Calorimetry (DSC) can validate crystallinity. Cross-referencing with databases (e.g., spectral libraries in ) ensures consistency .

Q. What are the best practices for initial purification of 4-(2-Ethyl-oxazol-5-yl)-phenylamine, particularly when dealing with polar byproducts?

- Answer : Liquid-liquid extraction (using dichloromethane/water) removes hydrophilic impurities. For persistent polar byproducts, flash chromatography with gradient elution (hexane/ethyl acetate) is effective. Membrane separation technologies (e.g., nanofiltration, as in ) can isolate target molecules based on size and charge. Recrystallization in ethanol or acetonitrile enhances purity, monitored via Thin-Layer Chromatography (TLC) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of 4-(2-Ethyl-oxazol-5-yl)-phenylamine?

- Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, solvent ratio). For instance, varying temperatures (80–120°C) and solvent polarities (THF vs. DMF) can identify optimal yields. Response Surface Methodology (RSM) models interactions between factors. Advanced software (e.g., Design-Expert®) analyzes variance and predicts optimal conditions. This approach minimizes experimental runs while maximizing data robustness, as demonstrated in heterocyclic synthesis ( ) .

Q. How should researchers address contradictions in literature data regarding the compound’s reactivity or spectroscopic profiles?

- Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to eliminate environmental variables. Cross-validate results using multiple techniques (e.g., X-ray crystallography for structural confirmation in , coupled with computational DFT calculations). Align findings with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity predictions). Systematic reviews of prior work ( ) help identify methodological discrepancies, such as inconsistent NMR solvent choices or calibration errors .

Q. What advanced structural analysis methods are recommended for elucidating the electronic properties of 4-(2-Ethyl-oxazol-5-yl)-phenylamine?

- Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, as seen in fluorophenyl isoxazolone studies ( ). Spectroelectrochemical methods (UV-Vis-NIR under applied potentials) reveal redox behavior. Computational modeling (DFT or MD simulations) predicts electron density maps and HOMO-LUMO gaps. Solid-state NMR (ssNMR) examines molecular packing and intermolecular interactions .

Q. Can electrochemical methods be applied to synthesize or functionalize 4-(2-Ethyl-oxazol-5-yl)-phenylamine derivatives?

- Answer : Yes. Electrochemical synthesis (e.g., oxidative coupling) avoids traditional reagents, reducing waste. For example, anodic oxidation of thiols or amines (as in ) can form disulfide or azo linkages. Cyclic voltammetry (CV) screens redox-active intermediates. Controlled potential electrolysis (CPE) optimizes conversion rates. This approach is particularly useful for air-sensitive reactions and green chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.